[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a synthetic organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.1.1]heptane core substituted with a 3,4-dichlorophenyl group and a methanol moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps:
Formation of the Bicyclic Core: The 3-azabicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile, followed by nitrogen insertion.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzene and an appropriate alkylating agent.
Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dichlorophenyl group can undergo reduction to remove the chlorine atoms, typically using hydrogenation with palladium on carbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of dechlorinated phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure and functional groups allow it to bind to various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the bicyclic core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The methanol group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but lacks the dichlorophenyl substitution.
[5-(3,4-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
The presence of the 3,4-dichlorophenyl group in [5-(3,4-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique chemical and biological properties. The chlorine atoms can influence the compound’s reactivity and binding interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of [5-(3,4-dichlorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2703781-55-7 |
---|---|
Molecular Formula |
C13H15Cl2NO |
Molecular Weight |
272.2 |
Purity |
95 |
Origin of Product |
United States |
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